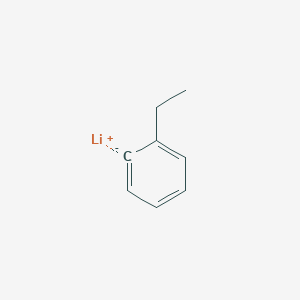

lithium;ethylbenzene

説明

Ethylbenzene (C₆H₅CH₂CH₃), an aromatic hydrocarbon, is widely utilized as a solvent in lithium-mediated reactions, particularly in formulations of strong bases such as lithium diisopropylamide (LDA). LDA, a key reagent in deprotonation and lithiation reactions, is commonly prepared and stored in solvent mixtures containing tetrahydrofuran (THF), heptane, and ethylbenzene . Ethylbenzene’s moderate polarity and stability under inert conditions make it suitable for maintaining the reactivity and solubility of lithium amides at low temperatures (e.g., −78 °C) .

特性

CAS番号 |

41285-21-6 |

|---|---|

分子式 |

C8H9Li |

分子量 |

112.1 g/mol |

IUPAC名 |

lithium;ethylbenzene |

InChI |

InChI=1S/C8H9.Li/c1-2-8-6-4-3-5-7-8;/h3-6H,2H2,1H3;/q-1;+1 |

InChIキー |

YGLHWWLKCWCXBZ-UHFFFAOYSA-N |

正規SMILES |

[Li+].CCC1=CC=CC=[C-]1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One of the primary methods for preparing lithium;ethylbenzene involves the Birch reduction. This process uses lithium as a reducing agent in liquid ammonia, with an alcohol such as ethanol, methanol, or t-butanol serving as a proton source . The reaction conditions typically involve low temperatures, around -33°C, to maintain ammonia in its liquid state .

Industrial Production Methods

In industrial settings, the preparation of lithium;ethylbenzene may involve large-scale Birch reduction processes. These methods require careful control of reaction conditions to ensure the efficient conversion of benzene derivatives to the desired product. The use of advanced equipment and safety protocols is essential due to the highly reactive nature of lithium and the flammability of ethylbenzene.

化学反応の分析

Types of Reactions

Lithium;ethylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Reduction: Lithium in liquid ammonia with an alcohol (ethanol, methanol, or t-butanol) as a proton source.

Substitution: Various electrophiles and Lewis acids, such as aluminum chloride or iron trichloride, are used to facilitate substitution reactions.

Major Products Formed

科学的研究の応用

Lithium;ethylbenzene has several scientific research applications:

作用機序

The mechanism of action of lithium;ethylbenzene involves several pathways:

類似化合物との比較

Table 1: Physical and Chemical Properties of Ethylbenzene and Related Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Water Solubility (mg/L) | log Kow (Octanol-Water Partition) |

|---|---|---|---|---|

| Benzene | C₆H₆ | 80.1 | 1,790 | 2.13 |

| Toluene | C₆H₅CH₃ | 110.6 | 526 | 2.73 |

| Ethylbenzene | C₆H₅CH₂CH₃ | 136.2 | 152 | 3.15 |

| o-Xylene | C₆H₄(CH₃)₂ | 144.4 | 175 | 3.12 |

| Styrene | C₆H₅CH=CH₂ | 145.2 | 310 | 2.95 |

Data derived from adsorption studies , environmental behavior analyses , and solvent databases .

Key Observations :

- Ethylbenzene has lower water solubility than benzene and toluene but higher than o-xylene, aligning with its intermediate hydrophobicity (log Kow = 3.15) .

- Its boiling point is comparable to styrene, a derivative used in polymer production .

Adsorption Characteristics

Activated Carbon Adsorption

In single-compound systems, ethylbenzene exhibits lower adsorption capacity on activated carbon (20–25 mg/g) compared to toluene (35–40 mg/g) and naphthalene (38–42 mg/g) due to its larger molecular size and branched structure . However, in binary systems (e.g., with o-xylene), competitive adsorption reduces its uptake by 15–20%, highlighting its weaker affinity for carbon surfaces .

Metal-Organic Framework (MOF) Separation

MIL-47 and MIL-53(Al) MOFs selectively adsorb styrene over ethylbenzene (separation factor: 2.3–3.5) due to styrene’s planar structure and higher entropy upon adsorption. Ethylbenzene’s rigid ethyl group restricts conformational freedom, reducing its interaction with MOF pores .

Environmental Behavior and Persistence

- Volatile Organic Compound (VOC) Emissions : Ethylbenzene is a significant indoor air pollutant in laboratories and hospitals, with concentrations 36–70× higher in histology processing rooms compared to less contaminated areas .

- Groundwater Contamination : Ethylbenzene partitions preferentially into soil organic matter (Cs > Cw > Ca) due to its high log Kow, unlike more soluble benzene and toluene .

- Environmental Sources : Major sources include gasoline combustion, polystyrene production, and tire pyrolysis oil, where it constitutes 5–10% of light aromatic fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。